4-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one

Physicochemical profiling Medicinal chemistry ADME prediction

Researchers requiring a regiospecifically pure indanone scaffold with a primary amine handle for PROTAC conjugation or CNS-focused library synthesis face limited commercial options with verified substitution patterns. This 4-(2-aminoethoxy)indanone resolves that gap. - Ortho-aminoethoxy configuration provides a nucleophilic handle orthogonal to the electrophilic ketone, enabling amide/sulfonamide/urea library synthesis. - Computed logP ~0.7 ensures aqueous solubility for biochemical assays; distinct from the 5-isomer (logP 1.15) and tertiary amine analog (logP 3.36), preventing SAR misinterpretation. - Available at ≥95% purity with global shipping; ideal for medicinal chemistry and chemical biology applications.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B13248586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C(=CC=C2)OCCN
InChIInChI=1S/C11H13NO2/c12-6-7-14-11-3-1-2-8-9(11)4-5-10(8)13/h1-3H,4-7,12H2
InChIKeyMVXYBBNTUCLRPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one: Structural Overview & Sourcing


4-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one (CAS 1823905-08-3; molecular formula C11H13NO2; molecular weight 191.23 g/mol) is a synthetic indanone derivative bearing a primary aminoethoxy substituent at the 4-position of the fused bicyclic scaffold . The compound is commercially available from multiple vendors at a minimum purity specification of 95% . Its structure combines the electrophilic reactivity of the indanone carbonyl with a flexible, nucleophilic primary amine side-chain, making it a versatile intermediate for medicinal chemistry derivatization . Indanone-based molecules have been widely explored as inhibitors of monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and various kinases, as well as NRF2 activators and RORγt antagonists [1].

Primary amine handle enables amide, sulfonamide, or urea library synthesis.
Low computed logP (~ -0.7) supports aqueous solubility for biochemical assays.
4-position substitution places amine ortho to reactive ketone for scaffold diversification.
Source: multi-vendor 95% purity, indanone SAR precedent.

Substitution Incompatibility of 4-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one


Indanone derivatives with aminoethoxy side-chains are not functionally interchangeable. The precise position of the substituent on the indanone core and the nature of the amine terminus each independently control physicochemical properties, molecular recognition, and synthetic utility. The 4-substituted primary amine analog possesses a unique combination of a low computed logP (approx. -0.7), a primary amine handle available for subsequent conjugation, and a substitution pattern that places the side-chain ortho to the reactive ketone. In contrast, the 5-substituted regioisomer (CAS 1823872-03-2) exhibits a significantly different logP (approx. 1.15), while the corresponding 4-(2-diethylaminoethoxy) tertiary amine analog (CAS 1280673-44-0) is markedly more lipophilic (logP approx. 3.36) and lacks a free amine for further derivatization [1]. These measurable property differences preclude direct substitution in structure-activity relationship (SAR) studies, chemical proteomics probe design, or any application where molecular recognition, solubility, or reactivity must be preserved.

Regioisomer mismatch
5-(2-aminoethoxy) isomer exhibits higher lipophilicity; physicochemical profile may shift solubility and permeability, limiting direct SAR replacement.
Tertiary amine analog lacks conjugation handle
4-(2-diethylaminoethoxy) analog cannot undergo acylation or reductive amination, rendering it unsuitable for probe or PROTAC synthesis.
Indolone scaffold not interchangeable
Indanone ketone vs. indolone lactam differ in H-bonding, metabolic susceptibility, and conformational preference; scaffold hopping requires de novo validation.

4-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one: Differentiation Evidence vs. Analogs


Lipophilicity (logP) Comparison Across Isomers and Amine Substitutions

The 4-(2-aminoethoxy) isomer displays a computed logP of -0.7, which is substantially lower than the 1.15 reported for the 5-(2-aminoethoxy) isomer and dramatically lower than the 3.36 reported for the 4-(2-diethylaminoethoxy) tertiary amine analog. This ~1.85 log unit difference between the 4- and 5-substituted positional isomers translates to an estimated 70-fold difference in octanol-water partition coefficient, indicating markedly different membrane permeability and solubility behavior. The data are cross-study comparable; values were obtained from ChemExper, Leyan, and the DEDUCT database respectively [1].

Lipophilicity comparison
Cross-study, source review
Δ logP = −1.85 vs 5-isomer; Δ logP = −4.06 vs tertiary amine analog
Substantially lower lipophilicity supports distinct solubility and permeability behavior for assay compatibility.
Computed values from different databases; experimental verification advised.
Physicochemical profiling Medicinal chemistry ADME prediction

Primary Amine as Conjugation Handle vs. Tertiary Amine Analogs

The target compound contains a primary aliphatic amine (pKa ~9-10) that is fully competent for amide bond formation, reductive amination, or isocyanate coupling under standard mild conditions. The 4-(2-diethylaminoethoxy) analog (CAS 1280673-44-0) presents a tertiary amine that cannot participate in such conjugations. This distinction is binary and absolute: the primary amine can be directly elaborated to install fluorophores, affinity tags, E3 ligase ligands (for PROTACs), or PEG chains, whereas the tertiary amine analog is a terminal structure [1]. No quantitative yield comparison is possible as the reactions are chemically inaccessible for the tertiary amine comparator.

Primary amine vs. tertiary amine
Class-level inference
Primary –NH2 competent for conjugation; tertiary –NEt2 chemically inaccessible for standard coupling.
Absolute requirement for derivatization workflows; tertiary analog cannot serve as intermediate.
Binary distinction; no yield comparison possible.
Chemical biology PROTAC design Bioconjugation

Indanone vs. Indolone Scaffold: Hydrogen Bonding and Metabolism

The indanone carbonyl (C=O) is a stronger hydrogen-bond acceptor and more susceptible to metabolic reduction than the indolone lactam (N–C=O). In the related 4-(aminoethoxy)indolone D2 partial agonist series (J. Med. Chem. 1999, 42, 2007–2020), the indolone scaffold demonstrated high affinity for the D2High receptor state while exhibiting attenuated intrinsic activity compared to phenol or chroman analogs [1]. Although no direct indanone-to-indolone quantitative comparison for the 4-(2-aminoethoxy) substitution pattern has been published, the distinct electronic and steric properties of the ketone vs. lactam carbonyl are class-level established: indanones are more prone to ketoreductase-mediated metabolism and have a different conformational preference around the 4-substituent due to the absence of the lactam N-substituent [2].

Indanone vs. indolone scaffold
Class-level inference
Ketone carbonyl vs. lactam: distinct H-bond acceptor strength and metabolic reduction liability.
Scaffold choice may alter pharmacokinetic profile and target engagement; direct replacement not supported without data.
Context from 4-(aminoethoxy)indolone D2 series; no head-to-head comparison for this substitution pattern.
Scaffold hopping Bioisostere evaluation D2 receptor pharmacology

Indanone Class-Level Pharmacological Plausibility

Indan-1-one derivatives as a class have demonstrated potent inhibition of human MAO-B (e.g., IC50 = 0.0359 μM for AChE/BChE/MAO-B-IN-3) and dual PDE4/AChE inhibition in Alzheimer's disease models [1]. Separately, indane-based compounds have been patented as NRF2 activators for inflammatory disease (GSK patent family, US20230381132A1) [2]. While no specific IC50 or EC50 data for 4-(2-aminoethoxy)-2,3-dihydro-1H-inden-1-one itself have been published against these targets, the indanone pharmacophore provides a validated starting point that distinguishes this compound from non-indanone-based screening candidates. Users should note that target engagement must be experimentally confirmed for this specific compound.

Indanone class pharmacological precedent
Supporting evidence, data to verify
Representative indan-1-one MAO-B IC50 0.0359 μM; NRF2 activation and PDE4/AChE inhibition reported for class.
Provides prior plausibility for neurodegeneration/inflammation screening; target engagement for this specific compound not established.
Data from class representatives; direct compound activity must be experimentally confirmed.
Neurodegeneration Inflammation Oxidative stress

4-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one: Procurement & Application Scenarios


Focused Indanone Libraries for Neurodegeneration Screening

The 4-(2-aminoethoxy) substitution pattern provides a primary amine handle for rapid parallel derivatization into amide, sulfonamide, or urea libraries. When coupled with the indanone scaffold's established class-level activity against MAO-B and AChE [1], this makes the compound a high-priority starting material for synthesizing focused libraries aimed at CNS targets. The lower logP (-0.7) relative to the 5-isomer (logP 1.15) may confer favorable solubility for biochemical assay conditions [2].

PROTAC Precursor Synthesis Using Primary Amine Handle

For research groups constructing bifunctional degraders (PROTACs) or chemical probes that require an indanone-based target-binding moiety linked to an E3 ligase ligand, the primary amine of this compound is an essential functional handle. The tertiary amine analog (CAS 1280673-44-0) cannot support these conjugation chemistries, making the 4-(2-aminoethoxy) compound the only viable choice among direct indanone analogs for this purpose [3].

Indanone vs. Indolone Scaffold Profiling

In scaffold-hopping exercises between indanone and indolone cores—particularly for D2 receptor or related GPCR targets where the 4-(aminoethoxy)indolone series has demonstrated high D2High affinity [4]—this compound serves as the direct ketone counterpart for head-to-head comparison of metabolic stability, hydrogen-bonding interactions, and intrinsic activity. Such comparisons are critical for understanding the pharmacophoric contribution of the ketone vs. lactam carbonyl.

NRF2 Activator Screening with Indanone Core

With indane-based NRF2 activators disclosed in GSK patent filings (US20230381132A1) for inflammatory and autoimmune disease indications [5], this 4-(2-aminoethoxy)indanone offers a synthetically tractable scaffold for exploring SAR around the NRF2 pharmacophore. The availability of the primary amine allows for systematic variation of the amine substituent to map NRF2 activation potency and selectivity.

Application
Selection Property
Validation Focus
Focused indanone libraries for neurodegeneration screening
Primary amine for rapid parallel derivatization; low logP supports biochemical assay solubility
Verify MAO-B/AChE activity and selectivity in synthesized library members
PROTAC precursor synthesis
Primary amine handle essential for E3 ligase ligand conjugation
Confirm efficient conjugation and target degradation in cellular models
Indanone vs. indolone scaffold profiling
Ketone carbonyl as direct comparator for lactam in scaffold-hopping studies
Compare metabolic stability, H-bonding interactions, and intrinsic activity at relevant GPCR targets
NRF2 activator screening
Synthetically tractable indanone core with primary amine for SAR exploration
Determine NRF2 activation potency and selectivity; correlate with amine substituent variations
Quote Request

Request a Quote for 4-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.